4-{[3-(3,4-Dimethylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid 4-{[3-(3,4-Dimethylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid
Brand Name: Vulcanchem
CAS No.: 1008931-93-8
VCID: VC6051529
InChI: InChI=1S/C18H16N2O4S/c1-10-3-8-14(9-11(10)2)20-16(21)15(25-18(20)24)19-13-6-4-12(5-7-13)17(22)23/h3-9,15,19H,1-2H3,(H,22,23)
SMILES: CC1=C(C=C(C=C1)N2C(=O)C(SC2=O)NC3=CC=C(C=C3)C(=O)O)C
Molecular Formula: C18H16N2O4S
Molecular Weight: 356.4

4-{[3-(3,4-Dimethylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid

CAS No.: 1008931-93-8

Cat. No.: VC6051529

Molecular Formula: C18H16N2O4S

Molecular Weight: 356.4

* For research use only. Not for human or veterinary use.

4-{[3-(3,4-Dimethylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid - 1008931-93-8

Specification

CAS No. 1008931-93-8
Molecular Formula C18H16N2O4S
Molecular Weight 356.4
IUPAC Name 4-[[3-(3,4-dimethylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino]benzoic acid
Standard InChI InChI=1S/C18H16N2O4S/c1-10-3-8-14(9-11(10)2)20-16(21)15(25-18(20)24)19-13-6-4-12(5-7-13)17(22)23/h3-9,15,19H,1-2H3,(H,22,23)
Standard InChI Key VQWJATGQWFIUOU-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)N2C(=O)C(SC2=O)NC3=CC=C(C=C3)C(=O)O)C

Introduction

Structural Analysis

Molecular Framework and Functional Groups

The compound’s architecture centers on a 1,3-thiazolidin-4-one core, a five-membered ring containing sulfur and nitrogen atoms at positions 1 and 3, respectively. The 2- and 4-positions are substituted with ketone groups, while the 5-position is functionalized with an amino group bridging to a para-substituted benzoic acid . The 3,4-dimethylphenyl group attached to the thiazolidinone nitrogen introduces steric bulk and lipophilicity, which may influence receptor binding and metabolic stability.

Key structural features include:

  • Thiazolidinone Ring: Serves as a hydrogen-bond acceptor via its carbonyl groups, potentially facilitating interactions with biological targets.

  • Benzoic Acid Moiety: The carboxylic acid group at the para position enhances water solubility and provides a site for salt formation or derivatization.

  • 3,4-Dimethylphenyl Substituent: The methyl groups at the 3- and 4-positions of the aromatic ring modulate electronic effects and steric hindrance.

Comparative Structural Analysis

To contextualize its uniqueness, Table 1 contrasts this compound with the structurally related 3-{[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid (CAS No. 1114-0234) .

Table 1: Structural Comparison with Analogous Thiazolidinone Derivatives

Feature4-{[3-(3,4-Dimethylphenyl)-...}benzoic acid 3-{[3-(3-Methylphenyl)-...}benzoic acid
Molecular FormulaC18H16N2O4S\text{C}_{18}\text{H}_{16}\text{N}_{2}\text{O}_{4}\text{S}C17H14N2O4S\text{C}_{17}\text{H}_{14}\text{N}_{2}\text{O}_{4}\text{S}
Molecular Weight356.4 g/mol342.37 g/mol
Aromatic Substituent3,4-Dimethylphenyl3-Methylphenyl
Carboxylic Acid PositionParaMeta
Calculated logP3.53 (estimated)3.53

The additional methyl group in the 4-position of the aromatic ring increases lipophilicity and may alter π-π stacking interactions in biological systems.

Physicochemical Properties

Partition Coefficients and Polarity

The estimated logP (octanol-water partition coefficient) of 3.53 suggests moderate lipophilicity, aligning with the compound’s potential for passive membrane permeability. Its polar surface area (PSA) of approximately 66.8 Ų , calculated from the sum of oxygen, nitrogen, and sulfur electronegative atoms, indicates moderate polarity, which may limit blood-brain barrier penetration.

Synthesis and Characterization

Proposed Synthetic Pathway

While explicit synthetic details are proprietary, VulcanChem hypothesizes a multi-step route:

  • Formation of Thiazolidinone Core: Condensation of 3,4-dimethylaniline with thioglycolic acid and chloroacetyl chloride under basic conditions.

  • Amination at C-5: Nucleophilic substitution of a bromine atom at the 5-position with 4-aminobenzoic acid.

  • Oxidation: Introduction of ketone groups at the 2- and 4-positions via oxidation with potassium permanganate or similar agents.

Key Reaction Conditions:

  • Temperature: 80–100°C for cyclization steps.

  • Catalysts: Triethylamine for deprotonation during amination.

  • Solvents: Dimethylformamide (DMF) or tetrahydrofuran (THF) for polar aprotic environments.

Spectroscopic Characterization

Although experimental spectra are unavailable, hypothetical data can be inferred:

  • IR Spectroscopy: Peaks at ~1700 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C–N stretch), and ~2500 cm⁻¹ (S–H stretch, if present).

  • NMR:

    • 1H^1\text{H}: δ 2.25 ppm (s, 6H, methyl groups), δ 7.2–8.1 ppm (m, aromatic protons).

    • 13C^{13}\text{C}: δ 175–185 ppm (carbonyl carbons).

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